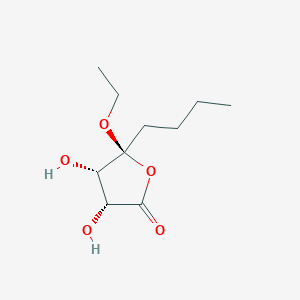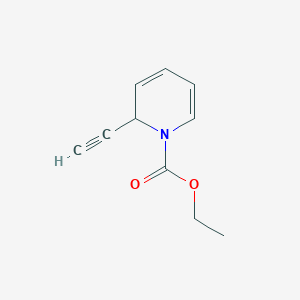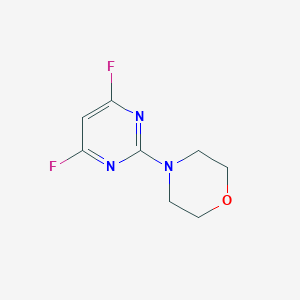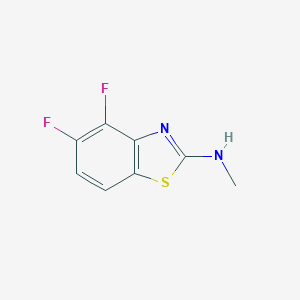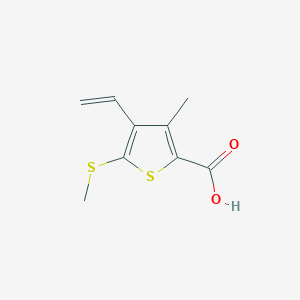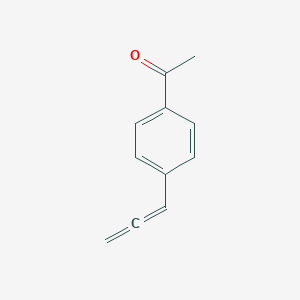
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone, also known as chalcone, is a naturally occurring compound found in many plants. It is a yellow crystalline solid that has been extensively studied for its potential therapeutic applications. Chalcone has been found to possess a wide range of biological activities including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is complex and depends on the biological activity being studied. Chalcone has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, cancer, and microbial infections. It inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. Chalcone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. Chalcone inhibits the replication of viruses by inhibiting viral entry, replication, and assembly.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been found to possess various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. Chalcone also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. Chalcone possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to protect against oxidative damage in various cell types including neurons, hepatocytes, and cardiomyocytes. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiotherapy. Chalcone inhibits the growth of bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. It possesses a wide range of biological activities that can be studied in vitro and in vivo. Chalcone can be used as a lead compound for the development of new drugs for various diseases. However, there are also some limitations for lab experiments with 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. Chalcone also has low stability under acidic conditions, which can limit its use in acidic environments.
Direcciones Futuras
There are several future directions for the study of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. One potential area of research is the development of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone-based drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another area of research is the optimization of the synthesis method for 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone to improve its yield and purity. The identification of new biological activities of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone and its derivatives is also an area of interest. The investigation of the pharmacokinetics and bioavailability of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone in vivo is another future direction. Finally, the study of the structure-activity relationship of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone and its derivatives can provide insights into the molecular mechanisms of its biological activities.
Métodos De Síntesis
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction proceeds through an intermediate enolate ion, which then undergoes an aldol condensation reaction to form the 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone. The reaction can be carried out in various solvents such as ethanol, methanol, or water. The yield of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Chalcone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to protect against oxidative damage in various cell types including neurons, hepatocytes, and cardiomyocytes.
Chalcone has been investigated for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines including breast, lung, colon, and prostate cancer cells. Chalcone induces apoptosis, cell cycle arrest, and inhibits angiogenesis in cancer cells. It also sensitizes cancer cells to chemotherapy and radiotherapy.
Chalcone has been reported to possess anti-microbial properties against various pathogens including bacteria, fungi, and viruses. It inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Chalcone also inhibits the growth of fungi such as Candida albicans and Aspergillus fumigatus. It has been shown to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Número CAS |
159527-72-7 |
|---|---|
Nombre del producto |
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone |
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h4-8H,1H2,2H3 |
Clave InChI |
FMJXOWKUEVYMGW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C=C=C |
Sinónimos |
Ethanone, 1-[4-(1,2-propadienyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



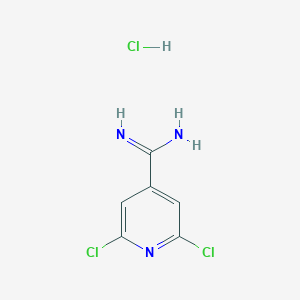
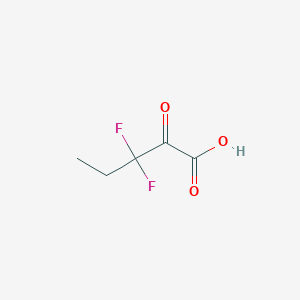
![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)
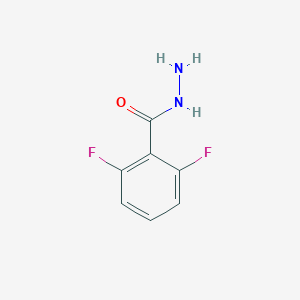

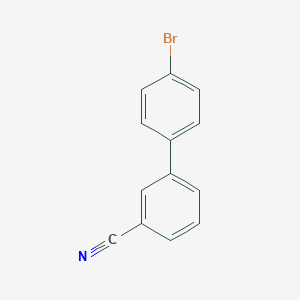

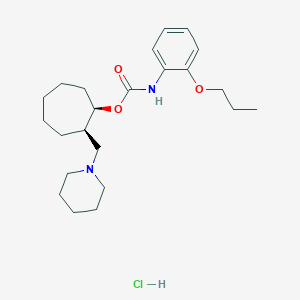
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
